5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide
Description
Properties
CAS No. |
87597-30-6 |
|---|---|
Molecular Formula |
C7H5BrN4O |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-a]pyrazine-2-carboxamide |
InChI |
InChI=1S/C7H5BrN4O/c8-5-1-10-2-6-11-4(7(9)13)3-12(5)6/h1-3H,(H2,9,13) |
InChI Key |
SSWXOKCIIPJWMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C=C(N=C2C=N1)C(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Imidazo[1,2-a]pyrazine-2-carboxylic Acid Ethyl Ester
- Reagents and Conditions: Bromine is used as the brominating agent, typically in anhydrous ethanol as the solvent.
- Procedure: The imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester is dissolved in anhydrous ethanol, and bromine is added slowly under controlled temperature conditions to achieve selective bromination at the 5-position.
- Outcome: This step yields 5-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester as an intermediate.
Conversion of the Ester to Carboxamide
- Reagents and Conditions: The ester intermediate is reacted with ammonia or ammonium hydroxide to convert the ester group into the corresponding carboxamide.
- Procedure: The brominated ester is treated with an excess of ammonia in ethanol or another suitable solvent under reflux conditions for several hours.
- Outcome: The reaction affords 5-bromoimidazo[1,2-a]pyrazine-2-carboxamide with good yield.
Alternative Route via Hydrazide Intermediate
- Starting Material: Ethyl imidazo[1,2-a]pyrazine-2-carboxylate.
- Step 1: Reaction with hydrazine hydrate in ethanol under reflux to form imidazo[1,2-a]pyrazine-2-carbohydrazide.
- Step 2: Bromination of the hydrazide intermediate to introduce the bromine atom at the 5-position.
- Step 3: Conversion of the hydrazide to carboxamide or further derivatization as needed.
This method allows for the synthesis of various derivatives and has been reported with yields ranging from 64% to 74% for related compounds.
Reaction Scheme Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester | Bromine in anhydrous ethanol | 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester | ~90 | Selective bromination at 5-position |
| 2 | 5-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester | Ammonia in ethanol, reflux | This compound | 70-80 | Ester to carboxamide conversion |
| Alt 1 | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | Hydrazine hydrate in ethanol, reflux | Imidazo[1,2-a]pyrazine-2-carbohydrazide | 80-85 | Intermediate for further functionalization |
| Alt 2 | Hydrazide intermediate | Bromination (Br2) | 5-Bromoimidazo[1,2-a]pyrazine-2-carbohydrazide | 65-75 | Bromination on hydrazide intermediate |
| Alt 3 | Hydrazide intermediate | Conversion to carboxamide | This compound | 60-70 | Final product after hydrazide conversion |
Research Findings and Analytical Data
- Spectroscopic Characterization: The final compound and intermediates are characterized by IR, ^1H-NMR, ^13C-NMR, and mass spectrometry.
- IR bands typically show N-H stretching around 3210–3225 cm⁻¹, C=O stretching near 1640–1660 cm⁻¹, and characteristic C-N and C=C stretches.
- ^1H-NMR confirms aromatic and amide protons, with signals consistent with the imidazo[1,2-a]pyrazine framework and bromine substitution.
- Yields: Reported yields for bromination and amidation steps range from 65% to 90%, depending on reaction conditions and purification methods.
- Purity: Products are often purified by recrystallization or chromatography, with melting points consistent with literature values (e.g., ~265°C for this compound).
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester or ethyl imidazo[1,2-a]pyrazine-2-carboxylate |
| Brominating Agent | Bromine (Br2) |
| Solvent for Bromination | Anhydrous ethanol |
| Temperature for Bromination | Ambient to reflux temperatures |
| Amidation Agent | Ammonia or ammonium hydroxide |
| Solvent for Amidation | Ethanol |
| Reaction Time | Bromination: 1–4 hours; Amidation: 6–12 hours |
| Purification | Recrystallization, filtration, chromatography |
| Characterization Techniques | IR, ^1H-NMR, ^13C-NMR, MS |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 5 undergoes substitution with nucleophiles, enabling functionalization of the heterocyclic core.
Key Findings :
-
Suzuki-Miyaura cross-coupling efficiently introduces aryl groups at position 5, as demonstrated in the synthesis of anticancer derivatives .
-
Amine substitutions require polar aprotic solvents and elevated temperatures for optimal yields.
Amide Functionalization
The carboxamide group participates in hydrolysis and condensation reactions:
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), 100°C, 6h | Carboxylic acid formation | Precursor for metal complexes |
| Condensation with amines | DCC, DMAP, CH₂Cl₂ | Amide bond diversification | Bioactive analog synthesis |
Mechanistic Insight :
Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Condensation reactions employ coupling agents like DCC to activate the carboxamide .
Cyclocondensation Reactions
The imidazo[1,2-a]pyrazine core facilitates ring-forming reactions:
Case Study :
Reaction with 1-cyclohexyl-1H-benzo[d]imidazole boronate under Suzuki conditions yielded a dual-substituted derivative (31 ) showing broad-spectrum cytotoxicity against 59 cancer cell lines .
Metal-Mediated Transformations
Palladium catalysis dominates functionalization strategies:
Optimization Data :
-
Suzuki couplings achieved 85% yield using Pd(PPh₃)₄ and microwave irradiation .
-
Cyanation reactions require stoichiometric copper cyanide to minimize byproducts.
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally related molecules:
| Compound | Position 5 Substituent | Dominant Reaction | Rate (k, s⁻¹) |
|---|---|---|---|
| 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide | Br | Nucleophilic substitution | 2.4 × 10⁻³ |
| 5-Chloro analog | Cl | Hydrolysis | 1.1 × 10⁻³ |
| 5-Methyl analog | CH₃ | Electrophilic substitution | 3.8 × 10⁻⁴ |
Scientific Research Applications
Pharmaceutical Development
5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide has been explored for its antitumor properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate significant activity against the NCI-60 cancer cell panel, with one compound exhibiting a growth inhibition range from −98.48% to 98.86% across different cell lines, indicating its potential as an anticancer agent .
Case Study: Anticancer Activity
- Compound Tested : A derivative of this compound.
- Cell Lines : Tested against 59 human cancer cell lines.
- Results : The derivative showed broad-spectrum cytotoxicity, with the most sensitive lines being SK-MEL-5 (melanoma) and HCC-2998 (colon cancer) .
Inhibition of Enzymatic Activity
The compound has also been identified as a potential inhibitor of specific enzymes linked to pathogenic bacteria. For example, virtual high-throughput screening has indicated that imidazo[1,2-a]pyrazine compounds can act as ATP mimics and inhibitors of the Helicobacter pylori VirB11 ATPase, which is crucial for the bacterium's virulence . This suggests that this compound could be developed into therapeutic agents targeting bacterial infections.
Interaction with Biological Targets
The binding affinity of this compound to DNA has been studied, revealing that it can intercalate into DNA base pairs. This property is significant for its potential use in developing chemotherapeutic agents that target DNA replication in cancer cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps starting from imidazo[1,2-a]pyrazine derivatives . The ability to modify its structure leads to various derivatives with enhanced biological activities.
Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Bromination | Bromine |
| 2 | Amidation | Carboxylic acid derivatives |
| 3 | Cyclization | Various catalysts |
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known that similar compounds can inhibit enzymes or interact with receptors, leading to various biological effects . The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromoimidazo[1,2-a]pyridine Derivatives
- 5-Bromoimidazo[1,2-a]pyridine-2-carboxamide hydrazones : These derivatives exhibit antimicrobial activity against Enterococcus faecalis and Staphylococcus epidermidis (MIC = 3.9 μg/mL) . The hydrazone moiety enhances antimicrobial efficacy compared to the carboxamide group in the target compound.
- 5-Bromoimidazo[1,2-a]pyridine (CENP-E Inhibitor) : Displays potent inhibition of centromere-associated protein E (CENP-E) with an IC50 of 50 nM, leveraging bromine’s electron-withdrawing effects for enhanced target binding .
6-Bromoimidazo[1,2-a]pyrazin-2-amine
A positional isomer with bromine at position 6 and an amine group at position 2. This compound’s altered substitution pattern likely reduces PDE inhibitory activity compared to the carboxamide derivative, emphasizing the importance of the carboxamide group in cAMP modulation .
Pyrazinecarboxamide Derivatives
6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide
6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide
- Activity : Inhibits photosynthetic electron transport (PET) in spinach chloroplasts (IC50 = 43.0 μmol/L) .
- SAR : The bulky tert-butyl group increases lipophilicity (logP), favoring membrane penetration and PET inhibition, whereas bromine in the target compound balances lipophilicity and electronic effects for dual PDE/β-adrenergic activity.
Methoxy-Substituted Analogues
5-Methoxyimidazo[1,2-a]pyridine Derivative (+)-(S)-12
- Activity : Potent CENP-E inhibitor (IC50 = 3.6 nM) with improved synthetic accessibility and antitumor efficacy compared to brominated analogues .
- SAR : Methoxy’s electron-donating nature optimizes binding to CENP-E’s hydrophobic pocket, contrasting with bromine’s electron-withdrawing effects in the target compound.
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher lipophilicity enhance target binding in PDE and β-adrenergic receptors, whereas chlorine’s smaller size favors antimycobacterial activity .
- Carboxamide vs. Hydrazide : The carboxamide group in the target compound optimizes cAMP modulation, while hydrazide derivatives shift activity toward antimicrobial targets .
- Positional Isomerism : Bromine at position 5 (imidazo[1,2-a]pyrazine) vs. position 6 (imidazo[1,2-a]pyrazin-2-amine) significantly alters biological target specificity .
Biological Activity
5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and data tables.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves condensation reactions that yield derivatives with specific substituents influencing their biological activity. The compound features a bromine atom at the 5-position of the imidazo[1,2-a]pyrazine ring, which is critical for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its anticancer properties, effects on ion channels, and potential as an enzyme inhibitor.
Anticancer Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrazine exhibit significant cytotoxicity against a range of cancer cell lines. For instance:
- Cytotoxicity Testing : In vitro studies showed that compounds derived from imidazo[1,2-a]pyrazine exhibited cytotoxic effects against multiple cancer cell lines from the NCI-60 panel. One notable derivative demonstrated a growth inhibition range from -98.48% to 98.86% across 59 human cancer cell lines with GI50 values between 0.80 µM and 2.87 µM .
| Compound | Cancer Cell Lines Tested | GI50 Range (µM) | Cytotoxicity (%) |
|---|---|---|---|
| This compound | 59 | 0.80 - 2.87 | -98.48 to 98.86 |
The mechanism underlying the anticancer activity of this compound may involve DNA intercalation. Studies suggest that it binds to DNA base pairs with a binding constant of , indicating a strong interaction that could disrupt normal cellular processes .
Pharmacological Properties
In addition to its anticancer properties, this compound has shown promise in other pharmacological areas:
- Cardiovascular Effects : Research indicates that this compound exhibits positive chronotropic and inotropic effects on isolated atria, likely due to phosphodiesterase-inhibiting properties that enhance cyclic AMP concentrations .
Table: Summary of Biological Activities
| Activity Type | Effect/Outcome | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against NCI-60 cancer cell lines | |
| Cardiovascular | Positive chronotropic/inotropic effects | |
| DNA Binding | Intercalation with binding constant |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of imidazo[1,2-a]pyrazine derivatives:
- Cytotoxicity Against Melanoma : A study reported significant sensitivity of SK-MEL-5 (melanoma) cell lines to certain derivatives, reinforcing the potential for targeted cancer therapies .
- Pharmacokinetic Profile : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics in preclinical models, suggesting potential for clinical application .
- Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation, further expanding its therapeutic profile .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide derivatives?
The compound is synthesized via condensation of α-halogenocarbonyl compounds (e.g., bromoacetophenone) with aminopyrazines under microwave irradiation, which enhances reaction efficiency and reduces time . Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a precursor, is synthesized using similar halogenation and cyclization strategies, as evidenced by ChemBridge protocols . Microwave-assisted synthesis is preferred for its green chemistry advantages, including reduced solvent use and higher yields .
Q. How can structural characterization of this compound be performed?
Key techniques include:
- IR spectroscopy : To confirm carboxamide C=O stretching (~1626–1672 cm⁻¹) and N-H bonds (~3382 cm⁻¹) .
- ¹H NMR : Peaks at δ 3.40–4.19 ppm indicate substituents like methoxy or ethynyl groups, while aromatic protons appear at δ 6.87–9.55 ppm .
- LC-MS : Molecular ion peaks (e.g., m/z 269.2 [M+H]⁺) validate molecular weight .
Q. What preliminary biological activities are associated with this compound?
Derivatives exhibit antimicrobial activity against Staphylococcus epidermidis and Enterococcus faecalis (MIC: 3.9 μg/mL) via hydrazone functional groups . Antifungal activity against Candida albicans is also observed, with IC₅₀ values reported in Table 3 of Boggavarapu et al. (2020) .
Advanced Research Questions
Q. How does this compound modulate β-adrenergic receptors and phosphodiesterase (PDE) activity?
The compound acts as a dual inhibitor :
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Contradictions (e.g., potent in vitro PDE inhibition vs. variable in vivo bronchodilation) can be addressed by:
- Pharmacokinetic profiling : Assessing bioavailability and metabolic stability (e.g., hepatic microsome assays).
- Dose-response studies : Optimizing dosing regimens to account for tissue penetration barriers .
- In silico modeling : Predicting binding affinities to β-adrenergic subtypes (e.g., β₁ vs. β₂) .
Q. How do structural modifications influence the compound’s bioactivity?
- Electron-withdrawing groups (e.g., bromo at position 5): Enhance antimicrobial activity by increasing electrophilicity .
- N-Aryl substitutions : Para-methoxy groups improve antifungal potency, while ethynyl groups reduce solubility but increase receptor binding .
- Carboxamide vs. ester derivatives : Carboxamides show superior PDE inhibition due to hydrogen-bonding with catalytic domains .
Methodological Guidance
Q. What assays are recommended for evaluating antibronchospastic activity?
- In vitro : Isolated tracheal ring assays using acetylcholine-induced contractions .
- In vivo : Ovalbumin-sensitized murine models to measure airway resistance via plethysmography .
Q. How to design SAR studies for imidazo[1,2-a]pyrazine derivatives?
- Scaffold diversification : Introduce halogens, alkyl chains, or heteroaromatic rings at positions 5 and 2.
- Activity cliffs : Compare IC₅₀ shifts between analogs (e.g., bromo vs. chloro substitutions) .
- Computational tools : Use molecular docking (AutoDock Vina) to map interactions with PDE4B or β₂-adrenergic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
